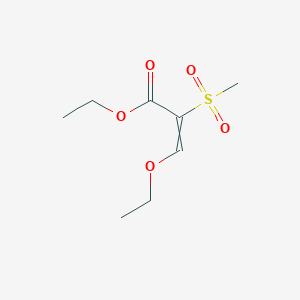
1-Piperidineacetonitrile, 4-fluoro-
Übersicht
Beschreibung
1-Piperidineacetonitrile, 4-fluoro- is an organic compound that features a piperidine ring substituted with a fluoro group at the 4-position and an acetonitrile group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetonitrile, 4-fluoro- typically involves the reaction of 4-fluoropiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 1-position of the piperidine ring.
Industrial Production Methods
Industrial production methods for 1-Piperidineacetonitrile, 4-fluoro- often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidineacetonitrile, 4-fluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Piperidineacetonitrile, 4-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Piperidineacetonitrile, 4-fluoro- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoropiperidine: Lacks the acetonitrile group, making it less versatile in certain reactions.
Piperidin-1-yl-acetonitrile: Lacks the fluoro group, which can affect its binding properties and reactivity.
4-Fluoro-piperidin-1-yl)-propenone: Contains a propenone group instead of an acetonitrile group, leading to different chemical properties and applications.
Uniqueness
1-Piperidineacetonitrile, 4-fluoro- is unique due to the presence of both the fluoro and acetonitrile groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with similar compounds.
Eigenschaften
Molekularformel |
C7H11FN2 |
|---|---|
Molekulargewicht |
142.17 g/mol |
IUPAC-Name |
2-(4-fluoropiperidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H11FN2/c8-7-1-4-10(5-2-7)6-3-9/h7H,1-2,4-6H2 |
InChI-Schlüssel |
WCFURHVAXRZTHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1F)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-{[(chlorocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B8576357.png)

![6-(Furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8576364.png)



![2-[1-(Methanesulfonyl)ethyl]-6-(trifluoromethyl)aniline](/img/structure/B8576416.png)
![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)

